Evidence Dimension 1 – Positional Isomerism: 3,4-Difluoro vs. 2,4-Difluoro Anilide Substitution Pattern
The target compound bears a 3,4-difluorophenyl carboxamide moiety, whereas the closest commercially catalogued positional isomer (CAS 1211618-56-2) bears a 2,4-difluorophenyl group. In pyrazole-carboxamide kinase inhibitor series, the fluorine substitution pattern on the terminal aryl ring influences the dihedral angle between the amide plane and the aromatic ring, thereby modulating the hydrogen-bond geometry with the hinge region of the kinase [1]. The 3,4-difluoro pattern presents a contiguous hydrogen-bond-acceptor surface (ortho-F and meta-F) that is topologically distinct from the 1,3-relationship in the 2,4-isomer. In the 2,4-difluoro analog, vendor-reported cytotoxicity IC50 values fall in the low micromolar range against breast and lung cancer cell lines ; no peer-reviewed head-to-head cytotoxicity comparison with the 3,4-isomer is currently available, which itself constitutes a critical data gap that may justify procurement of the 3,4-isomer for comparative SAR expansion. The InChI Keys differ (LGZLYSHVSUWYOP-UHFFFAOYSA-N for the 3,4-isomer vs. UFUPWAAYZVXYLE-UHFFFAOYSA-N for the 2,4-isomer), confirming distinct chemical identities .
| Evidence Dimension | Positional isomerism – fluorine substitution pattern on terminal anilide ring |
|---|---|
| Target Compound Data | 3,4-difluorophenyl substitution; InChI Key LGZLYSHVSUWYOP-UHFFFAOYSA-N |
| Comparator Or Baseline | 2,4-difluorophenyl isomer (CAS 1211618-56-2); InChI Key UFUPWAAYZVXYLE-UHFFFAOYSA-N; IC50 low µM range against breast and lung cancer cell lines (vendor-reported) |
| Quantified Difference | Distinct topological fluorine presentation; no direct comparative IC50 data available |
| Conditions | Structural and computational comparison; cytotoxicity data from vendor product literature |
Why This Matters
Procurement of the 3,4-isomer enables exploration of a distinct region of fluorine-substitution chemical space that is underrepresented in published SAR tables relative to the 2,4-isomer, offering potential novelty for kinase selectivity profiling.
- [1] Patent US11319300B2. Polyfluoro-substituted aromatic heterocyclic derivative, pharmaceutical composition containing same, and applications thereof. Published 2019. Demonstrates the criticality of specific difluorophenyl substitution patterns for kinase inhibition. View Source
